PAR-1 Binding Affinity and Selectivity Profile Versus Related PAR Family Members
Vorapaxar sulfate binds to human PAR-1 with a Ki of 8.1 nM and demonstrates no detectable activity against PAR-2, PAR-3, or PAR-4 receptors when tested in parallel binding assays [1]. This selectivity profile is quantitatively distinct from non-selective protease inhibitors that may affect multiple PAR family members. In functional platelet aggregation assays, vorapaxar sulfate inhibits thrombin (10 nM)-induced human platelet aggregation with an IC50 of 47 nM, and haTRAP-induced aggregation with an IC50 of 25 nM, while showing no inhibition of ADP (20 μM)- or collagen (5 μM)-induced aggregation, confirming PAR-1 specificity .
| Evidence Dimension | PAR receptor selectivity (binding Ki) |
|---|---|
| Target Compound Data | PAR-1 Ki = 8.1 nM |
| Comparator Or Baseline | PAR-2, PAR-3, PAR-4: no detectable activity (Ki >10 μM) |
| Quantified Difference | >1000-fold selectivity for PAR-1 over other PAR family members |
| Conditions | Radioligand binding displacement assay; recombinant human PAR receptors expressed in cell lines |
Why This Matters
Procurement for GPCR screening requires verified PAR-1 selectivity to avoid off-target PAR-2/PAR-4 effects that could confound experimental interpretation.
- [1] Chackalamannil S, Wang Y, Greenlee WJ, et al. Discovery of a novel, orally active himbacine-based thrombin receptor antagonist (SCH 530348) with potent antiplatelet activity. J Med Chem. 2008;51(11):3061-3064. View Source
